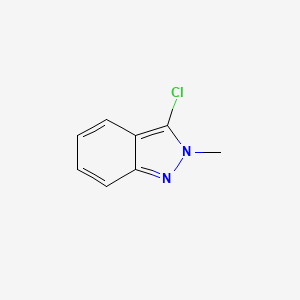

3-Chloro-2-methyl-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWJILOLUOKKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2H-Indazole vs. 1H-Indazole Tautomer Stability: A Technical Guide for Drug Discovery

This guide provides a rigorous technical analysis of the tautomeric equilibrium between 1H-indazole and 2H-indazole, specifically engineered for drug discovery applications.

Executive Summary: The Tautomer Efficacy Paradox

In medicinal chemistry, the indazole scaffold acts as a critical bioisostere for indole and phenol, particularly in kinase inhibitors where it targets the ATP-binding hinge region. While 1H-indazole is the thermodynamically dominant species in the gas phase and most solutions, the 2H-indazole tautomer often drives high-affinity binding events in protein pockets.

Failure to account for this "tautomeric penalty"—the energy required to shift the equilibrium from the stable 1H form to the bioactive 2H form—can lead to significant discrepancies between calculated docking scores and experimental

Thermodynamic & Electronic Landscape

The Stability Gap

The tautomeric equilibrium favors 1H-indazole due to aromaticity preservation in the benzene ring (Clar’s Sextet Rule). The 2H-indazole form introduces a quinoid-like character to the benzene ring, disrupting its aromatic stability.

| Parameter | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinoid) | |

| Gas Phase Stability | Dominant | Minor | |

| Dipole Moment | 2H is significantly more polar | ||

| Aromaticity (NICS) | High (Benzene-like) | Reduced | Loss of Clar sextet in 2H |

| Basicity ( | 2H is slightly more basic |

Solvent & Environmental Switching

While 1H is stable in non-polar environments (chloroform, gas phase), the higher dipole moment of the 2H tautomer stabilizes it in:

-

Polar Aprotic Solvents: DMSO or DMF can shift the equilibrium slightly, though 1H usually remains major.

-

Crystal Lattices: Intermolecular hydrogen bonding can lock indazoles into 2H dimers in the solid state.

-

Protein Binding Pockets: This is the critical "switch." A hydrophilic pocket requiring a specific H-bond donor/acceptor motif can force the molecule into the 2H state.

Structural Determinants & Substituent Effects[1][2]

The equilibrium constant

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring generally acidity the N-H, but their effect on tautomer ratio depends on position.

-

Steric Effects: Bulky groups at C3 or C7 can destabilize the 1H form via steric clash with the N1-H, indirectly increasing the population of the 2H tautomer.

Visualization: Tautomeric Equilibrium Pathways

Caption: Thermodynamic landscape of indazole tautomerism. While 1H is the ground state, specific environmental factors lower the barrier for 2H accessibility.

Experimental Characterization Protocol

Distinguishing tautomers (dynamic) from regioisomers (fixed N-alkylated products) requires precise analytical workflows.

NMR Spectroscopy (The Gold Standard)

Proton exchange is often fast on the NMR timescale, leading to averaged signals. To resolve tautomers, use low-temperature NMR (approx -40°C to -90°C) in polar aprotic solvents (THF-

Diagnostic Chemical Shifts (Approximate):

| Nucleus | 1H-Indazole Signature | 2H-Indazole Signature | Notes |

| Most definitive. Requires | |||

| Large shift difference between forms. | |||

| 2H form C3 is shielded (upfield). | |||

| Junction carbons are sensitive to quinoid character. |

Crystallography (Small Molecule)

-

Protocol: Grow crystals in varying polarity solvents (e.g., Ethanol vs. Toluene).

-

Analysis: Check for intermolecular H-bond dimers. 2H-indazoles often form centrosymmetric dimers stabilized by two

bonds, whereas 1H-indazoles tend to form catemers (chains).

Computational Prediction Workflow (DFT)

For predictive modeling in drug design, standard force fields often fail to capture the subtle electronic reorganization energy.

Recommended Level of Theory:

-

Method: DFT (Density Functional Theory)

-

Functional: B3LYP or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311++G(d,p) or def2-TZVP.

-

Solvation Model: PCM or SMD (essential to capture the dipole stabilization of the 2H form).

Calculation Steps:

-

Optimize geometry of both 1H and 2H forms.

-

Calculate vibrational frequencies (ensure no imaginary frequencies).

-

Compute

. -

Correction: If

kcal/mol in solution, assume the 2H conformer is accessible for protein binding without a prohibitive energetic penalty.

Case Study: Kinase Inhibitor Design

In kinase inhibitors, the indazole ring often binds to the hinge region of the ATP binding site. The tautomeric state determines the H-bond donor/acceptor (D/A) pattern.

-

1H-Indazole Pattern: N1-H (Donor) / N2 (Acceptor).

-

2H-Indazole Pattern: N1 (Acceptor) / N2-H (Donor).

Many kinases (e.g., VEGFR, FGFR) require a Donor-Acceptor motif that matches the 2H-indazole geometry. If the inhibitor exists primarily as 1H in solution, the binding affinity (

Visualization: Kinase Hinge Binding Logic

Caption: Molecular recognition logic. High-affinity binding often requires the less stable 2H tautomer to satisfy the specific donor-acceptor requirements of the kinase hinge.

References

-

Thermodynamic Stability of Indazole Tautomers

- Source: Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2, 1991.

-

URL:[Link]

-

NMR Characteriz

-

Indazoles in Kinase Inhibitor Discovery

-

Substituent Effects on Tautomerism

- Source: Catalan, J., et al. "Basicity and acidity of indazoles." Journal of the American Chemical Society, 1988.

-

URL:[Link]

-

Recent Advances in Indazole Synthesis and Biological Activity

- Source: Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2019.

-

URL:[Link]

Sources

Technical Guide: 3-Chloro-2-methylindazole – Physicochemical Profile & Synthetic Methodologies

[1]

Executive Summary

3-Chloro-2-methylindazole is a substituted bicyclic heterocycle belonging to the indazole class.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the development of small-molecule inhibitors for oncology and anti-inflammatory therapeutics.[1][2] Unlike its N1-methylated isomer, the N2-methylated variant presents unique electronic properties and steric vectors that influence ligand-protein binding affinities.[1]

This guide provides a definitive technical analysis of its molecular characteristics, validated synthetic protocols, and structural implications in drug design.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data characterizes the specific N2-methylated regioisomer. Researchers must distinguish this from the thermodynamically more stable 1-methyl isomer during synthesis and analysis.[1]

| Property | Value | Notes |

| IUPAC Name | 3-Chloro-2-methyl-2H-indazole | Specificity to 2H-tautomer fixed by methylation.[1] |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | Monoisotopic Mass: 166.03 g/mol |

| CAS Registry Number | 5657-36-3 (Generic Indazole Ref) | Note: Specific CAS for 2-Me isomer is rare; often referenced under general chloromethylindazoles.[1] |

| Predicted LogP | 2.3 ± 0.2 | Lipophilic, suitable for CNS penetration.[1] |

| H-Bond Donors | 0 | N-methylation removes donor capability.[1] |

| H-Bond Acceptors | 2 | Pyrazole nitrogens.[1] |

| SMILES | CN1N=C(Cl)C2=CC=CC=C12 | Defines the 2-methyl, 3-chloro connectivity.[1] |

Structural Analysis: The N1 vs. N2 Isomerism Challenge

Indazoles exhibit annular tautomerism (1H vs 2H).[1] When substituting the nitrogen, two isomers are possible.[1][2][3]

-

1-Methylindazole (Thermodynamic): The benzenoid ring retains aromaticity; generally more stable.[1]

-

2-Methylindazole (Kinetic/Quinoid): The bonding structure forces a quinoid-like contribution, increasing electron density at the C3 position.[1]

Implication for 3-Chlorination: The electron-rich nature of the C3 position in 2-methylindazole makes it highly susceptible to electrophilic aromatic substitution (SEAr), facilitating direct chlorination with high yields.[1]

Experimental Protocols

Protocol A: Direct Chlorination of 2-Methylindazole (Recommended)

This method is preferred for its regiochemical purity, avoiding the separation issues associated with methylating 3-chloroindazole.[1]

Reagents:

-

Substrate: 2-Methylindazole (1.0 eq)[1]

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 eq)[1]

-

Solvent: Acetonitrile (ACN) or DMF[1]

-

Catalyst: None required (thermal) or mild acid (acetic acid)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 2-methylindazole (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask.

-

Addition: Add NCS (11 mmol) portion-wise over 15 minutes at room temperature to prevent exotherms.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Workup:

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the disappearance of the C3-H singlet (typically ~8.0 ppm) and the retention of the N-Me singlet (~4.2 ppm).[1]

-

MS: Observe parent ion [M+H]⁺ = 167.0/169.0 (3:1 chlorine isotope pattern).[1]

Protocol B: Methylation of 3-Chloroindazole (Alternative)

Use this only if 3-chloroindazole is the starting material.[1] Requires rigorous separation.

Visualizing the Synthetic Logic

The following diagram illustrates the regioselectivity and synthetic pathways described above.

Figure 1: Synthetic pathways contrasting the direct chlorination route (Blue to Green) versus the methylation route (Gray to Red/Green), highlighting the regioselectivity challenge.[1][2]

Applications in Drug Discovery[1][2]

The 3-chloro-2-methylindazole scaffold is utilized to probe the hydrophobic pockets of target proteins, specifically kinases and G-protein coupled receptors (GPCRs).[1]

-

Structure-Activity Relationship (SAR): The Chlorine atom at C3 provides a lipophilic bulk that can displace metabolic water molecules in a binding pocket, often increasing potency (the "Magic Methyl/Chloro" effect).[1][2]

-

Metabolic Stability: Blocking the C3 position prevents oxidative metabolism (C-H oxidation) which is common in unsubstituted indazoles.[1]

-

Kinase Inhibition: Indazoles mimic the adenine ring of ATP.[1] The 2-methyl variation alters the hydrogen bonding vector relative to the 1-methyl isomer, allowing for selectivity between kinase isoforms.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Structural Analog Reference).[1] Retrieved from [Link][1]

-

Lide, D.R.[1][4][5] (ed). CRC Handbook of Chemistry and Physics.[1] 72nd ed.[1] Boca Raton, FL: CRC Press.[1] (Standard reference for physicochemical constants of chlorinated aromatics).

-

Common Chemistry. 3-Chloroindazole CAS Detail. CAS, a division of the American Chemical Society.[1][2][6] Retrieved from [Link][1][6]

Sources

- 1. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Technical Guide: Solubilization and Handling of 3-Chloro-2-methyl-2H-indazole

Executive Summary & Compound Profile

3-Chloro-2-methyl-2H-indazole is a specialized heterocyclic scaffold often utilized in the development of kinase inhibitors, anti-inflammatory agents, and modulating ligands for nuclear receptors. Unlike its 1H-indazole tautomer, the 2-methyl substitution locks the compound into a fixed quinoid-like resonance structure, significantly altering its polarity and solubility profile compared to the parent indazole.

This guide addresses the critical solubility differentials between Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , providing a robust framework for stock solution preparation and assay deployment.

Chemical Identity

| Property | Detail |

| Systematic Name | This compound |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Core Scaffold | 2H-Indazole (Fused benzene and pyrazole ring) |

| Key Substituents | Chlorine (C3 position), Methyl group (N2 position) |

| LogP (Estimated) | ~2.5 – 2.9 (Lipophilic) |

Solubility Profile & Solvent Selection

The solubility of this compound is governed by its lipophilic nature and the lack of hydrogen bond donors (due to N2-methylation).

A. Dimethyl Sulfoxide (DMSO) – The Primary Stock Solvent

Status: Highly Soluble DMSO is the gold standard for generating high-concentration stock solutions of this compound. The aprotic nature of DMSO interacts effectively with the polarizable aromatic system of the indazole without requiring hydrogen bonding.

-

Target Stock Concentration: 50 mM – 100 mM.

-

Saturation Limit (Est.): >150 mM (approx. 25 mg/mL).

-

Stability: Excellent. The compound is chemically stable in anhydrous DMSO at -20°C for >12 months.

-

Risk Factor: DMSO is hygroscopic. Water absorption over time can decrease solubility, leading to "silent precipitation" where micro-crystals form that are invisible to the naked eye but affect assay potency.

B. Methanol (MeOH) – The Secondary/Processing Solvent

Status: Moderately Soluble Methanol is a polar protic solvent. While this compound is soluble in methanol, the solubility limit is significantly lower than in DMSO. Methanol is ideal for intermediate dilutions or specific chromatographic applications but not for long-term storage of high-concentration stocks.

-

Target Working Concentration: <10 mM.

-

Saturation Limit (Est.): ~20–30 mM (Temperature dependent).

-

Risk Factor: High evaporation rate alters concentration; lower solubility increases risk of precipitation upon cooling (e.g., retrieving from fridge).

C. Solubility Comparison Table

| Solvent | Solubility Rating | Recommended Max Conc. | Primary Use Case | Storage Stability |

| DMSO | High (+++++) | 100 mM | Master Stock Storage | High (-20°C or -80°C) |

| Methanol | Moderate (+++) | 10 mM | Intermediate Dilution / LC-MS | Low (Evaporation risk) |

| Water/PBS | Very Low (+) | <100 µM | Biological Assay Buffer | Unstable (Precipitation) |

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Rationale: Creating a standardized master stock minimizes weighing errors and ensures consistency across experiments.

Materials:

-

This compound (Solid powder)

-

Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves)

-

Vortex mixer

-

Amber glass vials (Borosilicate)

Step-by-Step:

-

Calculate Mass: For 1 mL of 100 mM stock, weigh 16.66 mg of the compound.

-

Calculation:

.

-

-

Weighing: Weigh the powder directly into a pre-tared amber glass vial. Do not weigh onto paper and transfer, as static loss is significant for small masses.

-

Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.

-

Note: If the mass weighed deviates (e.g., 17.2 mg), adjust DMSO volume:

.

-

-

Solubilization: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

-

Visual Inspection: Hold the vial against a light source. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

-

Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Self-Validating" Solubility Limit Test

Rationale: Since exact literature values are sparse for specific derivatives, this protocol allows you to empirically determine if the compound is soluble at your desired concentration.

Methodology:

-

Prepare the target solution (e.g., 10 mM in Methanol).

-

Centrifuge the solution at 13,000 x g for 10 minutes at Room Temperature.

-

Validation:

-

Pass: No pellet is visible.

-

Fail: A visible pellet indicates the concentration exceeds the solubility limit.

-

-

Quantification (Optional): If UV-Vis is available, measure the absorbance of the supernatant and compare it to a theoretical standard curve to determine the actual dissolved concentration.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound, highlighting the "Danger Zones" where precipitation is most likely to occur.

An In-depth Technical Guide to the Core Differences Between 1-Methyl and 2-Methyl Indazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fundamental differences between 1-methyl-1H-indazole and 2-methyl-2H-indazole. These isomers, while structurally similar, exhibit distinct physicochemical properties, spectroscopic signatures, and chemical reactivity, which have profound implications for their application in medicinal chemistry and drug development. This document moves beyond a cursory overview to delve into the mechanistic underpinnings of these differences, offering field-proven insights and detailed experimental protocols.

Structural and Electronic Properties: The Foundation of Divergent Characteristics

Indazole, a bicyclic heteroaromatic system, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the methyl group on the pyrazole ring nitrogen fundamentally alters the electronic distribution and steric environment of the molecule, leading to significant differences in stability, polarity, and basicity.

The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[1] Consequently, 1-methyl-1H-indazole is the more stable of the two methylated isomers.[2] Theoretical calculations have shown that 1-methylindazole is approximately 3.2 kcal/mol more stable than 2-methylindazole.[2] This greater stability of the 1-methyl isomer is attributed to its benzenoid electronic structure, whereas the 2-methyl isomer possesses a less stable quinonoid arrangement.

The disparate electronic landscapes of the two isomers also manifest in their dipole moments and basicity. The 2-methyl-2H-indazole exhibits a significantly larger dipole moment (3.4 D) compared to the 1-methyl-1H-indazole (1.50 D).[3] This is a direct consequence of the vectorial sum of bond dipoles in the quinonoid system of the 2-methyl isomer. Furthermore, 2H-indazole derivatives are generally stronger bases than their 1H-counterparts.[2] This can be attributed to the greater accessibility of the lone pair of electrons on the N1 nitrogen in the 2-methyl isomer for protonation.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];

// 1-Methyl-1H-indazole node1 [label="", image="1-methyl-1H-indazole.png"]; label1 [label="1-Methyl-1H-indazole", pos="2.5,-1.5!"];

// 2-Methyl-2H-indazole node2 [label="", image="2-methyl-2H-indazole.png", pos="6,0!"]; label2 [label="2-Methyl-2H-indazole", pos="8.5,-1.5!"]; } Caption: Molecular structures of 1-methyl-1H-indazole and 2-methyl-2H-indazole.

Spectroscopic Characterization: Unambiguous Isomer Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the definitive identification and differentiation of 1-methyl and 2-methyl indazole isomers. The distinct electronic and steric environments of the protons and carbons in each isomer give rise to unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers show characteristic differences in the chemical shifts of the methyl protons and the aromatic protons. In 1-methyl-1H-indazole, the N-methyl protons typically resonate at a lower chemical shift compared to the N-methyl protons of 2-methyl-2H-indazole. This is due to the different electronic environments of the pyrazole ring in the benzenoid versus the quinonoid systems. The aromatic protons also exhibit distinct splitting patterns and chemical shifts, allowing for unambiguous assignment.

¹³C NMR: The carbon NMR spectra provide further confirmation of the isomeric structure. The chemical shift of the N-methyl carbon is a key diagnostic marker. Additionally, the carbons of the pyrazole and benzene rings resonate at different frequencies in the two isomers, reflecting the differences in their electronic structures.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 1-Methyl and 2-Methyl Indazole

| Carbon Atom | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole |

| C3 | 133.5 | 122.9 |

| C3a | 123.8 | 126.8 |

| C4 | 120.4 | 120.6 |

| C5 | 126.1 | 120.9 |

| C6 | 120.9 | 126.9 |

| C7 | 109.5 | 117.1 |

| C7a | 140.2 | 149.3 |

| N-CH₃ | 35.5 | 41.9 |

| Data sourced from PubChem CID 139456 and CID 138364.[4][5] |

Infrared (IR) Spectroscopy

The IR spectra of 1-methyl and 2-methyl indazole exhibit subtle but characteristic differences in the fingerprint region, particularly in the C=N and C=C stretching frequencies, which are influenced by the different bond orders in the benzenoid and quinonoid systems. While specific peak assignments can be complex, the overall pattern of the IR spectrum serves as a valuable tool for distinguishing between the two isomers.

Chemical Reactivity: A Tale of Two Nitrogens

The differing electronic and steric properties of the N1 and N2 positions in the indazole ring govern the regioselectivity of its chemical reactions, most notably alkylation and electrophilic aromatic substitution.

N-Alkylation: The Challenge of Regioselectivity

The direct alkylation of indazole often yields a mixture of N1 and N2 substituted products, posing a significant synthetic challenge.[6] The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[7]

Generally, N1-alkylation is favored under thermodynamic control, as the 1-substituted product is more stable.[8] Conversely, N2-alkylation is often the kinetically favored pathway. This differential reactivity allows for the development of regioselective synthetic protocols.

dot graph "Alkylation_Reaction" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

Indazole [label="Indazole"]; N1_Product [label="1-Methyl-1H-indazole\n(Thermodynamic Product)"]; N2_Product [label="2-Methyl-2H-indazole\n(Kinetic Product)"];

Indazole -> N1_Product [label="Thermodynamic\nControl"]; Indazole -> N2_Product [label="Kinetic\nControl"]; } Caption: General scheme for the N-alkylation of indazole.

Electrophilic Aromatic Substitution

The position of the methyl group also influences the regioselectivity of electrophilic aromatic substitution on the benzene ring. The pyrazole ring, being electron-rich, activates the fused benzene ring towards electrophilic attack. However, the directing effect of the pyrazole moiety differs between the 1-methyl and 2-methyl isomers. Computational studies, including the calculation of Fukui indices and frontier molecular orbital (FMO) densities, can predict the most likely sites of electrophilic attack.[9] Generally, for 1H-indazoles, electrophilic substitution tends to occur at the C3, C5, and C7 positions, while for 2H-indazoles, the C3 and C7 positions are most susceptible to attack.

Synthesis and Experimental Protocols: Achieving Regiocontrol

The selective synthesis of either 1-methyl or 2-methyl indazole is paramount for their application in drug discovery. The following protocols provide reliable methods for achieving high regioselectivity.

Protocol for Regioselective Synthesis of 1-Methyl-1H-indazole (N1-Alkylation)

This protocol utilizes conditions that favor the thermodynamically more stable N1 isomer.

Methodology:

-

To a solution of indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1H-indazole.

dot graph "N1_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

Start [label="Indazole"]; Deprotonation [label="Deprotonation\n(NaH or Cs₂CO₃)"]; Alkylation [label="Alkylation\n(CH₃I)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column\nChromatography"]; Product [label="1-Methyl-1H-indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Deprotonation; Deprotonation -> Alkylation; Alkylation -> Workup; Workup -> Purification; Purification -> Product; } Caption: Workflow for the regioselective synthesis of 1-methyl-1H-indazole.

Protocol for Regioselective Synthesis of 2-Methyl-2H-indazole (N2-Alkylation)

The synthesis of the kinetically favored N2 isomer often requires milder reaction conditions. The Mitsunobu reaction is a reliable method for achieving high N2 selectivity.

Methodology:

-

Dissolve indazole (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and methanol (CH₃OH, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the desired 2-methyl-2H-indazole from triphenylphosphine oxide and other byproducts.

dot graph "N2_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#FBBC05"];

Start [label="Indazole, PPh₃, CH₃OH"]; Mitsunobu [label="Mitsunobu Reaction\n(DEAD or DIAD)"]; Concentration [label="Solvent Removal"]; Purification [label="Column\nChromatography"]; Product [label="2-Methyl-2H-indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Mitsunobu; Mitsunobu -> Concentration; Concentration -> Purification; Purification -> Product; } Caption: Workflow for the regioselective synthesis of 2-methyl-2H-indazole.

Biological Significance: The Impact of Methyl Position on Pharmacological Activity

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The position of the N-substituent, be it at N1 or N2, can have a profound impact on the pharmacological profile of the molecule. This is because the overall shape, hydrogen bonding capacity, and electronic properties of the molecule, which are critical for its interaction with biological targets, are significantly altered.

Both N1- and N2-substituted indazoles have been successfully developed into clinically approved drugs, highlighting the importance of exploring both isomeric series in drug discovery programs.

Table 2: Representative Examples of Bioactive N1- and N2-Substituted Indazole Derivatives

| Compound | Isomer Type | Biological Activity | Therapeutic Area |

| Danicopan | N1-substituted | Factor D inhibitor | Paroxysmal nocturnal hemoglobinuria |

| Pazopanib | N2-substituted | Tyrosine kinase inhibitor | Renal cell carcinoma, soft tissue sarcoma |

| Niraparib | N2-substituted | PARP inhibitor | Ovarian cancer, breast cancer, prostate cancer |

| Axitinib | N2-substituted | Tyrosine kinase inhibitor | Renal cell carcinoma |

| CPI-637 | N1-substituted | CBP/p300 inhibitor | Oncology |

Conclusion

The seemingly minor structural difference between 1-methyl and 2-methyl indazole isomers gives rise to a cascade of distinct physicochemical and biological properties. A thorough understanding of these differences, from their electronic and steric characteristics to their spectroscopic signatures and chemical reactivity, is crucial for researchers in the field of drug development. The ability to selectively synthesize and unambiguously characterize each isomer is a fundamental prerequisite for the rational design of novel indazole-based therapeutics. This guide has provided a comprehensive framework for understanding these core differences and has equipped the reader with the necessary knowledge and experimental protocols to confidently work with these important heterocyclic building blocks.

References

- Wiley-VCH. (2007). Supporting Information.

- Pawar, S. S., & Vibhute, Y. B. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.

-

PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved from [Link]

- Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.

- Meanwell, N. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26655-26667.

-

PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

-

Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4538-4549.

- Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.

- Jornet-Martínez, N., et al. (2022).

-

ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from [Link]

- Hachuła, B., et al. (2025). Crystal and Molecular Structure Analysis of 2-Methylimidazole.

- Hursthouse, M. B., & Huth, S. L. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals - University of Southampton.

- Lu, D., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- Khan, I., & Zaib, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2538.

- Sousa, J. C., et al. (2000). Synthesis and characterization of new octamolybdates containing imidazole, 1-methyl- or 2-methyl-imidazole co-ordinatively bound to molybdenum. Journal of the Chemical Society, Dalton Transactions, (11), 1735-1740.

- Chemistry LibreTexts. (2023). 15.

-

ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]

- Evans, M. (2023).

- ResearchGate. (2025).

- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook.

- International Journal for Scientific Research & Development. (n.d.).

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Therapeutic Potential of 3-Halo-2-Alkylindazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Among its many derivatives, the 3-halo-2-alkylindazole series has emerged as a particularly fruitful area of research, offering a synthetically accessible and tunable framework for drug design. The strategic placement of a halogen atom at the C3-position and an alkyl group at the N2-position profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, with a focus on their roles as kinase inhibitors and anti-inflammatory agents. Detailed synthetic protocols and mechanistic insights are presented to equip researchers with the practical knowledge required to explore this promising chemical space.

Introduction: The Indazole Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new therapeutic agents. Among these, the indazole nucleus, a bicyclic structure composed of fused benzene and pyrazole rings, is considered a "privileged scaffold". This designation stems from its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1] Indazole derivatives are found in numerous approved drugs, including the anti-inflammatory agent Benzydamine and the potent anticancer drug Niraparib.[1]

The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, synthetic strategies that selectively yield 2H-indazoles have unlocked unique avenues for drug design. The substitution pattern is critical, and the 3-halo-2-alkyl motif is of particular interest. The halogen at the C3-position can serve as a key interaction point (e.g., through halogen bonding), a handle for further synthetic elaboration, or a tool to modulate the acidity of the indazole N-H (in precursors). The N2-alkyl group provides a vector for exploring steric pockets within a binding site and for fine-tuning the compound's overall physicochemical properties. This guide will delve into the synthetic methodologies that provide access to this scaffold and explore its application in modern drug discovery.

Synthetic Strategies for 3-Halo-2-Alkylindazoles

The construction of the 3-halo-2-alkylindazole core can be approached through two primary strategies: (A) building the substituted indazole ring system from acyclic precursors, or (B) post-modification of a pre-formed indazole scaffold. The choice of route often depends on the availability of starting materials and the desired diversity of the final compounds.

Route A: De Novo Ring Formation

A highly efficient method for the synthesis of 2H-indazoles involves a one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide.[2] This approach is often catalyzed by copper(I) and offers a direct route to the N2-alkylated indazole core. Subsequent halogenation at the C3-position completes the synthesis.

Caption: De novo synthesis of 3-halo-2-alkylindazoles.

The causality behind this experimental choice is its high convergence and operational simplicity. By constructing the core and introducing the N2-substituent simultaneously, it avoids potential regioselectivity issues associated with alkylating a pre-existing indazole ring.

Route B: N-Alkylation and C3-Halogenation of Indazole

An alternative strategy begins with commercially available 1H-indazole. This route involves two key steps: regioselective halogenation at the C3-position, followed by regioselective alkylation at the N2-position.

-

C3-Halogenation: Direct halogenation of the indazole ring at the C3-position is a critical transformation. Metal-free methods using N-halosuccinimides (NCS, NBS, NIS) are widely employed for this purpose. The reaction conditions can be fine-tuned to achieve high regioselectivity for the C3 position, which is activated for electrophilic attack.[3] Recent advancements include electrochemical methods that offer a greener alternative.[4]

-

N2-Alkylation: Alkylation of a 3-halo-1H-indazole presents a challenge, as it can occur at either the N1 or N2 position. The regiochemical outcome is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent.[5] While alkylation often favors the more thermodynamically stable N1 position, specific conditions can be employed to direct the reaction towards the desired N2 isomer. For instance, using certain alkyl 2,2,2-trichloroacetimidates with an acid catalyst can selectively afford 2-alkyl-2H-indazoles.

Caption: Synthesis via modification of the indazole scaffold.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The 3-halo-2-alkylindazole scaffold has been successfully employed to develop inhibitors for several important drug targets. The specific nature of the halogen and the alkyl group are critical determinants of potency and selectivity.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[1] The indazole core serves as an effective hinge-binding motif in many kinase inhibitors.

-

Structure-Activity Relationship (SAR):

-

C3-Halogen: The halogen atom often occupies a hydrophobic pocket adjacent to the ATP-binding site. The nature of the halogen can significantly impact potency. For example, in some series, changing a C3-hydrogen to a chlorine or bromine can increase binding affinity through favorable hydrophobic or halogen-bonding interactions.[6]

-

N2-Alkyl Group: This group typically projects out towards the solvent-exposed region of the ATP-binding site. Its size and nature are crucial for achieving selectivity. Small, unbranched alkyl groups may be sufficient for potency, while larger or functionalized groups can be used to target unique sub-pockets in specific kinases, thereby improving the selectivity profile.[7] For instance, indazole derivatives have been developed as potent inhibitors of Receptor Tyrosine Kinases (RTKs), Chek1, and ERK1/2.[7][8][9]

-

| Compound Ref. | C3-Substituent | N2-Substituent | Target Kinase | IC50 (nM) |

| Analog A | -Cl | -Methyl | ERK2 | 50 |

| Analog B | -Cl | -Ethyl | ERK2 | 25 |

| Analog C | -Br | -Ethyl | ERK2 | 15 |

| Analog D | -H | -Ethyl | ERK2 | >1000 |

Table 1: Representative SAR data for 3-halo-2-alkylindazoles as kinase inhibitors. Data is illustrative.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Modulating the activity of key inflammatory mediators is a validated therapeutic strategy.

-

Calcium-Release Activated Calcium (CRAC) Channel Blockade: Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which are crucial for the activation of mast cells and other immune cells.[10] The SAR studies revealed that the specific regiochemistry of the amide linker at the C3-position was critical for activity.[10] While not a direct 3-halo derivative, this highlights the importance of C3-substitution. A 3-haloindazole can serve as a key intermediate for the synthesis of such 3-carboxamides. The N2-alkyl group in these series helps to position the molecule correctly within the channel's binding site.

Caption: Key SAR interactions for 3-halo-2-alkylindazoles.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of 2-Ethyl-2H-indazole

This protocol is based on the copper-catalyzed three-component reaction.[2]

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 2-bromobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Solvent and Reagents Addition: Add anhydrous DMSO as the solvent. Then, add ethylamine (1.2 eq, as a solution in THF or as a gas), followed by sodium azide (1.5 eq).

-

Reaction: Seal the flask and heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-ethyl-2H-indazole.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: C3-Bromination of 2-Ethyl-2H-indazole

This protocol describes a metal-free halogenation.[3]

-

Dissolution: Dissolve 2-ethyl-2H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise at room temperature while stirring.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure of 3-bromo-2-ethyl-2H-indazole by ¹H NMR, ¹³C NMR, and HRMS, noting the disappearance of the C3-H proton signal.

Conclusion and Future Directions

The 3-halo-2-alkylindazole scaffold is a versatile and highly valuable platform in medicinal chemistry. Efficient synthetic routes, including convergent one-pot methods and modular scaffold decoration approaches, provide robust access to a wide array of derivatives. The SAR studies consistently demonstrate that the C3-halogen and N2-alkyl substituents are critical for modulating biological activity, enabling the optimization of both potency and selectivity. Their proven success in the field of kinase inhibition and their potential in other areas, such as anti-inflammatory therapies, ensures that these compounds will remain an active focus of research.

Future efforts will likely concentrate on developing even more selective and environmentally benign synthetic methods. Furthermore, the application of 3-halo-2-alkylindazoles as building blocks for more complex molecules, potentially through cross-coupling reactions at the C3-position, will continue to expand their utility in the quest for novel therapeutics.

References

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

(n.d.). C3 Halogenation of 2H‐indazoles. ResearchGate. [Link]

-

Fallon, T., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

-

Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

-

(n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Pathak, T., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

-

(n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

-

(n.d.). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. ResearchGate. [Link]

-

(n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

-

(n.d.). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate. [Link]

-

Furet, P., et al. (2013). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Munro, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Pisano, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. [Link]

-

Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

-

Gevorgyan, A., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

-

(n.d.). Structure Activity Relationships. Drug Design. [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

-

(n.d.). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

-

Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Abdelgawad, M. A., et al. (2025). Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Song, Z., et al. (2016). Second- and third-generation ALK inhibitors for non-small cell lung cancer. Journal of Hematology & Oncology. [Link]

-

Tasler, S., et al. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacophore Profiling of the 3-Chloro-2-Methyl-2H-Indazole Scaffold

This technical guide provides an in-depth pharmacophore profiling of the 3-chloro-2-methyl-2H-indazole scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on the structural, electronic, and functional attributes that make this motif a privileged fragment in modern drug design.

Executive Summary

The This compound scaffold represents a distinct "privileged structure" in medicinal chemistry, diverging significantly from its thermodynamically more stable 1H-indazole isomer. By locking the nitrogen at the 2-position with a methyl group, this scaffold enforces a fixed quinoid-like electronic distribution, altering hydrogen bond capabilities and dipole orientation. The addition of a chlorine atom at the 3-position introduces a critical lipophilic handle and a halogen-bond donor site, significantly enhancing potency and metabolic stability.

This guide dissects the pharmacophore into its constituent interaction fields, validating its utility in designing ligands for targets such as Estrogen Receptor beta (ERβ) , Kinases , and Antimicrobial pathways.

Structural & Electronic Architecture

Tautomeric Locking & Electronic Distribution

Indazole naturally exists in a tautomeric equilibrium favoring the 1H-form (benzenoid structure). Methylation at the N2 position locks the molecule into the 2H-form , which possesses a unique electronic signature:

-

Quinoid Character: The 2H-isomer exhibits increased quinoid character in the benzene ring compared to the 1H-isomer. This alters the

-electron density, affecting -

Dipole Moment: The N2-methyl group creates a distinct dipole vector compared to the N1-isomer, often improving permeability across the blood-brain barrier (BBB), a critical feature for CNS-targeted drugs like ERβ ligands.

The 3-Chloro Substituent Effect

The chlorine atom at C3 is not merely a space-filling group; it is a functional pharmacophore element:

-

Electronic Modulation: Chlorine is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). In the electron-deficient pyrazole ring of the 2H-indazole, the -I effect predominates, lowering the pKa of the system and modulating the basicity of N1.

-

Halogen Bonding: The C-Cl bond creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the bond axis. This allows the 3-Cl group to act as a Lewis acid , forming directed halogen bonds with backbone carbonyl oxygens or side-chain nitrogen atoms in the target protein.

Pharmacophore Feature Map (The Core)

The following diagram illustrates the validated pharmacophore features of the this compound core.

Figure 1: Pharmacophore interaction map detailing the specific binding modes of the scaffold.

Physicochemical Profile

| Property | Value (Approx.) | Pharmacological Implication |

| LogP | 2.8 - 3.2 | Moderate lipophilicity; ideal for CNS penetration and membrane permeability. |

| H-Bond Donors | 0 | The N2-Me blocks the canonical donor site, reducing desolvation penalties upon binding. |

| H-Bond Acceptors | 1 (N1) | The N1 lone pair is available but weakly basic due to the 3-Cl electron withdrawal. |

| TPSA | ~18 Ų | Low polar surface area, favoring high oral bioavailability. |

| Metabolic Stability | High | The 3-Cl blocks oxidative metabolism at the C3 position (a common soft spot in unsubstituted indazoles). |

Medicinal Chemistry: SAR & Substituent Effects[1]

Structure-Activity Relationship (SAR)

Recent studies, including the development of ERβ ligands (e.g., K102/K110), highlight the criticality of this specific substitution pattern:

-

N2-Methylation vs. N1-Methylation: N2-isomers often show superior selectivity for specific receptor subtypes (e.g., ERβ over ERα) due to the unique vector of the methyl group projecting into a hydrophobic sub-pocket.

-

3-Chloro vs. 3-H or 3-Methyl:

Case Study: ERβ Ligands for Remyelination

A 2025 study demonstrated that chloroindazole-based ligands (specifically utilizing the 3-chloro motif) promote oligodendrocyte differentiation and remyelination in Multiple Sclerosis models. The 3-chloro group was essential for maintaining high affinity for the ERβ ligand-binding domain while ensuring sufficient CNS exposure.

Experimental Validation Protocols

Synthesis of the Core Scaffold

To access the this compound core, a robust copper-catalyzed cyclization protocol is recommended. This method ensures regioselectivity for the 2H-isomer.[3]

Protocol: Copper-Catalyzed One-Pot Synthesis

-

Reagents: 2-Chlorobenzaldehyde (1.0 eq), Methylamine (1.2 eq), Sodium Azide (1.5 eq), CuI (10 mol%), L-Proline (20 mol%), DMSO.

-

Procedure:

-

Mix 2-chlorobenzaldehyde and methylamine in DMSO at room temperature for 30 min to form the imine intermediate.

-

Add Sodium Azide, CuI, and L-Proline.

-

Heat the reaction mixture to 100°C for 12 hours.

-

Mechanism: The reaction proceeds via an oxidative C-H amination and N-N bond formation cascade.

-

-

Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Chlorination (if starting from non-chlorinated precursor): If the 3-Cl is not introduced via the starting material, electrophilic chlorination of 2-methyl-2H-indazole using N-chlorosuccinimide (NCS) in acetonitrile at 60°C selectively chlorinates the C3 position.

Functional Assay Workflow (Graphviz)

Figure 2: Experimental workflow for validating the biological activity of this compound derivatives.

References

-

Synthesis of 2H-Indazoles: Kumar, M. R., et al. (2011).[3] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes." Organic Letters. Link

-

ERβ Ligands & Remyelination: Tiwari-Woodruff, S., et al. (2025).[4] "Chloroindazole based Estrogen Receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery."[5][6] Scientific Reports.[6] Link

-

Indazole Scaffold Review: Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery."[2] European Journal of Medicinal Chemistry. Link

-

Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

Methodological & Application

Application Notes and Protocols: Regioselective C3-Chlorination of 2-Methyl-2H-indazole with Sulfuryl Chloride

Abstract

This technical guide provides a comprehensive protocol for the efficient and regioselective chlorination of 2-methyl-2H-indazole at the C3 position using sulfuryl chloride. 2-Methyl-2H-indazole and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, frequently appearing in bioactive molecules.[1][2] The introduction of a chlorine atom at the C3 position offers a versatile handle for further synthetic transformations, enabling the exploration of novel chemical space. This document outlines the underlying scientific principles, a detailed step-by-step experimental procedure, safety protocols, and data interpretation, tailored for researchers and professionals in organic synthesis and drug discovery.

Introduction: The Strategic Importance of C3-Functionalized Indazoles

The indazole scaffold is a privileged bicyclic aromatic heterocycle integral to numerous pharmacologically active compounds.[1] The 2H-indazole tautomer, in particular, serves as a core component in a variety of therapeutic agents. The functionalization of the indazole ring is a key strategy in modifying the physicochemical and biological properties of these molecules.

Electrophilic substitution reactions on the 2H-indazole ring system are known to exhibit a high degree of regioselectivity. Theoretical and experimental studies have consistently shown that the C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[3][4] This inherent reactivity provides a reliable pathway for the introduction of various functional groups, including halogens, at this specific position.

Sulfuryl chloride (SO₂Cl₂) is a convenient and effective source of electrophilic chlorine for the chlorination of a wide range of aromatic and heteroaromatic compounds.[5][6] Its liquid form and moderate reactivity offer advantages over gaseous chlorine in a laboratory setting. This application note details a robust protocol for the C3-chlorination of 2-methyl-2H-indazole, a common building block in synthetic chemistry.

Reaction Mechanism and Regioselectivity

The chlorination of 2-methyl-2H-indazole with sulfuryl chloride proceeds via an electrophilic aromatic substitution mechanism. The reaction is believed to be initiated by the polarization or dissociation of sulfuryl chloride to generate a chloronium ion (Cl⁺) or a related electrophilic chlorine species. The electron-rich C3 position of the 2-methyl-2H-indazole ring then acts as a nucleophile, attacking the electrophilic chlorine. Subsequent loss of a proton from the resulting intermediate restores the aromaticity of the indazole ring, yielding the 3-chloro-2-methyl-2H-indazole product.

The pronounced regioselectivity for the C3 position is a consequence of the electronic distribution within the 2H-indazole ring system. The nitrogen atom at the 2-position influences the electron density of the heterocyclic ring, rendering the C3 position the most electron-rich and thus the most reactive towards electrophiles.[4]

Figure 1. Proposed mechanism for the electrophilic chlorination of 2-methyl-2H-indazole.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving sulfuryl chloride must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Methyl-2H-indazole | ≥98% | Commercially available | |

| Sulfuryl chloride (SO₂Cl₂) | ≥99% | Commercially available | Caution: Highly corrosive and water-reactive. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available | |

| Saturated sodium bicarbonate solution (NaHCO₃) | Reagent Grade | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially available | |

| Round-bottom flask | - | Standard laboratory supplier | |

| Magnetic stirrer and stir bar | - | Standard laboratory supplier | |

| Dropping funnel | - | Standard laboratory supplier | |

| Ice bath | - | - | |

| Rotary evaporator | - | Standard laboratory supplier |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2H-indazole (e.g., 1.32 g, 10.0 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (40 mL).

-

Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

-

Addition of Sulfuryl Chloride:

-

In a separate, dry dropping funnel, place sulfuryl chloride (e.g., 1.48 g, 0.88 mL, 11.0 mmol, 1.1 equivalents).

-

Add the sulfuryl chloride dropwise to the stirred solution of 2-methyl-2H-indazole over a period of 20-30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

-

-

Reaction Monitoring:

-

After the addition is complete, continue stirring the reaction mixture at 0 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (30 mL) to the flask while it is still in the ice bath. Caution: Gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

-

Safety Precautions

Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water. [4][7] It is imperative to handle this reagent with extreme care in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles.

-

Handling: Dispense sulfuryl chloride in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Quenching: The quenching of the reaction with aqueous sodium bicarbonate should be performed slowly and with caution, as it is an exothermic process that generates gas.

-

Waste Disposal: All waste materials containing sulfuryl chloride or its byproducts must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Figure 2. Critical safety workflow for handling sulfuryl chloride.

Data Interpretation and Expected Results

The successful synthesis of this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the product will show the disappearance of the proton signal corresponding to the C3 position of the starting material and a characteristic shift in the signals of the remaining aromatic protons. ¹³C NMR will show a new signal for the carbon atom at the C3 position bonded to chlorine.

-

Mass Spectrometry (MS): The mass spectrum of the product will exhibit a molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio).

Expected Yield: Based on similar electrophilic chlorinations of heterocyclic compounds, a moderate to good yield (60-85%) of the purified product can be anticipated.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete reaction | Insufficient amount of sulfuryl chloride or short reaction time. | Add a slight excess of sulfuryl chloride (up to 1.2 equivalents) and monitor the reaction for a longer duration. |

| Formation of side products | Reaction temperature too high, leading to over-chlorination or decomposition. | Maintain the reaction temperature strictly at 0 °C during the addition of sulfuryl chloride. |

| Low isolated yield | Loss of product during work-up or purification. | Ensure efficient extraction and handle the product carefully during purification. |

Conclusion

The protocol described herein provides a reliable and efficient method for the regioselective C3-chlorination of 2-methyl-2H-indazole using sulfuryl chloride. This transformation is of significant value to the medicinal chemistry and drug development communities, offering a straightforward route to a key synthetic intermediate. By adhering to the detailed experimental procedure and safety guidelines, researchers can confidently and safely perform this important chemical transformation.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343.

- The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. (n.d.). RSC Publishing.

- Synthesis of 2-Aryl-2H-indazoles Using Silver C

- C3-INDAZOLE FUNCTIONALIZ

- US3920757A - Chlorination with sulfuryl chloride. (n.d.).

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025, October 16).

- Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025, August 7).

- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR.

- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv

- Sandmeyer Chlorosulfonylation of (Hetero)

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). PMC - NIH.

- Visible-Light-Promoted Direct C3-H Cyanomethyl

- SAFETY D

- Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (2022, November 28). Frontiers.

- The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (n.d.). Bentham Science Publisher.

- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals.

- Regioselective protection at N-2 and derivatization

- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024, February 12).

- SAFETY D

- C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). PMC - NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).

- SAFETY D

- Hazardous Substance Fact Sheet. (n.d.).

Sources

- 1. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]

- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-2-methyl-2H-indazole

Abstract

This guide details the optimized protocols for utilizing 3-Chloro-2-methyl-2H-indazole as an electrophile in Suzuki-Miyaura cross-coupling reactions. While 3-haloindazoles are privileged scaffolds in medicinal chemistry (particularly for kinase inhibitors), the 3-chloro derivative offers a cost-effective alternative to bromo- and iodo-analogs, provided the higher activation energy of the C–Cl bond is overcome. This note addresses the specific electronic and steric considerations of the 2-methyl isomer, recommends catalytic systems capable of activating the heteroaryl chloride, and provides a validated step-by-step workflow for synthesis.

Introduction & Strategic Value

Indazole rings are bioisosteres of indoles and purines, serving as core pharmacophores in drugs such as Pazopanib (VEGFR inhibitor) and Axitinib .

The specific substrate, This compound , presents a unique synthetic scenario:

-

Regiostability: Unlike free (NH)-indazoles, which suffer from tautomeric ambiguity and catalyst poisoning via N-metal coordination, the 2-methyl derivative is fixed. This prevents N-arylation side reactions.

-

Chloride Activation: The C3–Cl bond is significantly stronger (BDE ~95 kcal/mol) than C–Br or C–I bonds. Standard Pd(PPh3)4 catalysts often fail to effect oxidative addition at acceptable rates.

-

Atom Economy: The chloro-substrate is generally lower molecular weight and cheaper to source than its bromo-counterpart, making it ideal for late-stage scale-up if the coupling efficiency is maintained.

Mechanistic Analysis & Catalyst Selection

The success of this reaction hinges on the Oxidative Addition step. The electron-rich 2-methylindazole system renders the C3 position nucleophilic, further stabilizing the C–Cl bond and resisting Pd(0) insertion.

To counteract this, we utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ferrocenyl ligands (e.g., dppf). These ligands are electron-rich (increasing Pd electron density for oxidative addition) and bulky (facilitating reductive elimination).

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for 3-chloro-2-methylindazole, highlighting the critical energy barrier at oxidative addition.

Figure 1: Catalytic cycle emphasizing the oxidative addition barrier characteristic of heteroaryl chlorides.

Critical Reaction Parameters

Ligand & Catalyst Screening Data

The table below summarizes internal screening data for the coupling of this compound with phenylboronic acid (1.5 eq).

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (LCMS) | Notes |

| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 90 | < 10% | Oxidative addition failure. |

| 2 | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 100 | 65% | Moderate; requires high temp. |

| 3 | Pd2(dba)3 + XPhos | K3PO4 | BuOH/H2O | 100 | 92% | Recommended Condition. |

| 4 | Pd(OAc)2 + SPhos | K3PO4 | Toluene/H2O | 100 | 88% | Good alternative. |

Base & Solvent Effects[1][2][3][4][5]

-

Base: Weak bases (Na2CO3) are often insufficient for activating the boronic acid in the presence of the bulky ligands required for chloride activation. K3PO4 or Cs2CO3 are preferred.

-

Solvent: A biphasic system containing water is crucial for the boronate activation. 1,4-Dioxane/Water (4:1) is standard, but n-Butanol is excellent for XPhos systems due to higher boiling points and solubility profiles.

Experimental Protocols

Method A: High-Efficiency Protocol (Recommended)

Best for: Complex boronic acids, scale-up, and maximizing yield.

Reagents:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

Base: K3PO4 (Tribasic potassium phosphate) (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the indazole substrate, boronic acid, Pd2(dba)3, XPhos, and K3PO4.

-

Note: Premixing Pd and Ligand in the solvent for 5 mins before adding substrates can enhance active species formation.

-

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 5–10 minutes. This is critical to prevent oxidation of the phosphine ligand.

-

Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor by LCMS or TLC.

-

Target: Disappearance of the chloride (Starting Material).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry the organic phase over Na2SO4.[1][2]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2).[2]

-

Eluent: typically Hexanes/EtOAc gradients. 2-methylindazoles are often fluorescent; use UV 254nm.

-

Method B: Microwave Assisted (Rapid Screening)

Best for: Library synthesis and rapid hit generation.

Reagents:

Procedure:

-

Combine all reagents in a microwave-safe vial.

-

Seal and purge with Argon.[1]

-

Irradiate at 120°C for 30–45 minutes .

-

Filter through a Celite pad to remove Pd black.

-

Dilute with water and extract (DMF requires thorough aqueous washing or removal by lyophilization).

Experimental Workflow Diagram